molecular formula C9H11NO2 B7503563 1-(furan-3-carbonyl)pyrrolidine

1-(furan-3-carbonyl)pyrrolidine

Cat. No.: B7503563
M. Wt: 165.19 g/mol
InChI Key: VBBMCTLANXCTGD-UHFFFAOYSA-N
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Description

1-(Furan-3-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a furan ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-3-carbonyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Furan-3-carbonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties.

Biological Activity

1-(Furan-3-carbonyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a furan ring attached to a pyrrolidine structure, which may impart various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}N1_{1}O2_{2}. The presence of the furan moiety contributes to its reactivity and interaction with biological targets, while the pyrrolidine ring may influence its pharmacokinetics and bioavailability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, particularly against certain strains of bacteria. Its unique structure allows for interactions with bacterial cell walls, potentially disrupting their integrity.
  • Antitumor Activity : Similar compounds within the pyrrolidine class have shown promise as antitumor agents. For instance, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including those involved in bacterial resistance mechanisms. This activity is crucial for developing novel antibiotics targeting multidrug-resistant bacteria .

Synthesis

The synthesis of this compound typically involves methods that ensure high enantiomeric purity, which is essential for biological applications. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds:

  • A study on pyrrolidine derivatives indicated that modifications to the furan ring significantly affected their antimicrobial activity, suggesting that structural variations can lead to enhanced potency against specific pathogens .
  • Another research effort demonstrated that certain pyrrolidine-based compounds could effectively inhibit PBP3 in Pseudomonas aeruginosa, showcasing their potential as scaffolds for developing new antibacterial agents .

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
1-(2,5-Dimethyl-furan-3-carbonyl)pyrrolidineDimethyl substitution on the furan ringEnhanced lipophilicity; improved bioavailability
1-(5-tert-butyl-2-methyl-furan-3-carbonyl)pyrrolidineTert-butyl and methyl groupsIncreased steric hindrance affecting reactivity
3-(Furan-3-ylmethyl)pyrrolidineDifferent furan attachmentVariations in biological activity due to structural differences

Properties

IUPAC Name

furan-3-yl(pyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBMCTLANXCTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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